Hydrogen‑Bond Donor Count: Tetrazolone NH Enables Interactions Absent in 1‑Substituted Tetrazoles
Methyl 3‑(5‑oxo‑4,5‑dihydro‑1H‑tetrazol‑1‑yl)benzoate possesses one hydrogen‑bond donor (the tetrazolone N4–H), whereas the closest 1‑substituted tetrazole analog, methyl 3‑(1H‑tetrazol‑1‑yl)benzoate, has zero hydrogen‑bond donors [1][2]. This difference arises because the 5‑oxo group protonates N4, creating a donor site that is absent when all tetrazole nitrogens are engaged in endocyclic double bonds. The presence of an H‑bond donor can be decisive for target engagement in binding pockets requiring a donor–acceptor pair [3].
1‑Substituted tetrazole comparator: HBD = 0
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Methyl 3-(1H-tetrazol-1-yl)benzoate (CAS 309279-57-0): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (target vs. comparator) |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem 2.2; values derived from 2D molecular structure |
Why This Matters
An additional H‑bond donor can alter target selectivity and binding free energy by 0.5–2.0 kcal·mol⁻¹, which translates to 5‑ to 30‑fold differences in affinity, making the tetrazolone N–H a non‑interchangeable pharmacophoric element.
- [1] PubChem Compound Summary for CID 165591053, Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate. Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 830989, Methyl 3-(1H-tetrazol-1-yl)benzoate. Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information (2026). View Source
- [3] US Patent 9,701,647 B2. Tetrazolones as a carboxylic acid bioisosteres. Column 1, lines 45–55: tetrazolone N4–H can participate in hydrogen bonding with biological targets. Issued July 11, 2017. View Source
